(9Z,11Z)-9,11-Octadecadienoic acid methyl ester

概要

説明

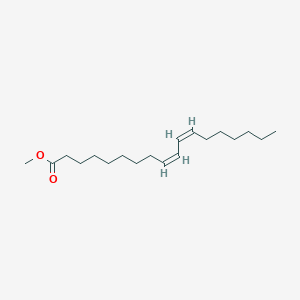

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester is a methyl ester derivative of octadecadienoic acid, a type of fatty acid. This compound is characterized by the presence of two double bonds in the 9th and 11th positions, both in the cis configuration (denoted by “Z”). It is commonly found in various natural sources, including plant oils and animal fats.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,11Z)-9,11-Octadecadienoic acid methyl ester typically involves the esterification of octadecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

Octadecadienoic acid+MethanolAcid Catalyst(9Z,11Z)-9,11-Octadecadienoic acid methyl ester+Water

Industrial Production Methods

Industrial production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to produce the methyl ester. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.

化学反応の分析

Types of Reactions

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to form saturated methyl esters.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), is commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols, and carboxylic acids.

Reduction: Saturated methyl esters.

Substitution: Alcohols and other substituted esters.

科学的研究の応用

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Used in the production of biodiesel and as a lubricant additive.

作用機序

The mechanism by which (9Z,11Z)-9,11-Octadecadienoic acid methyl ester exerts its effects involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

9-Octadecenoic acid (Z)-, methyl ester:

(9Z,11E,14Z)-octadeca-9,11,14-trienoic acid: Contains three double bonds in the 9th, 11th, and 14th positions.

Uniqueness

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interactions with biological systems, making it valuable for various applications.

生物活性

(9Z,11Z)-9,11-Octadecadienoic acid methyl ester, also known as methyl conjugated linoleic acid, is a methyl ester of the conjugated fatty acid 9,11-octadecadienoic acid. Its molecular formula is C₁₉H₃₄O₂, with a molecular weight of approximately 294.47 g/mol. This compound features two cis double bonds located at the 9th and 11th carbon positions, which contribute to its unique biological activities and potential health benefits.

The structural characteristics of this compound are pivotal in determining its biological functions. The presence of conjugated double bonds enhances its reactivity and interaction with biological systems compared to non-conjugated fatty acids.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₄O₂ |

| Molecular Weight | 294.47 g/mol |

| CAS Number | 822-10-6 |

| Structure Type | Unsaturated Fatty Acid |

1. Nutritional Significance

Methyl linoleate serves as a biomarker in nutritional studies to assess dietary fat intake. It is an essential fatty acid that must be obtained through diet, making its measurement crucial for understanding dietary habits and potential deficiencies in populations.

2. Enzyme Interaction

Research indicates that this compound is utilized as a substrate in enzyme studies focused on fatty acid metabolism. This includes examining the activity of enzymes involved in lipid synthesis and energy production, which are vital for cellular function and health.

3. Therapeutic Potential

Emerging studies suggest potential therapeutic applications of this compound in various health conditions:

- Anticancer Activity : Studies have shown that this compound exhibits apoptosis agonist activity against cancer cell lines such as HePG2 and MCF-7. It has been identified as a promising candidate for anticancer therapy due to its ability to induce cell death in malignancies .

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. Its structural properties allow it to modulate inflammatory pathways effectively .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human oral squamous cell carcinoma (hOSCC) cultures. The results indicated significant inhibition of cell proliferation with an IC50 value of 15 µg/mL. This suggests a strong potential for this compound as an anticancer agent .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | hOSCC | 15.00 |

| Cis-13-Octadecadienoic Acid Methyl Ester | MCF-7 | 8.66 |

特性

IUPAC Name |

methyl (9Z,11Z)-octadeca-9,11-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8-,11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIWYYOMPLJRMC-XESWYYRISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\C=C/CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。